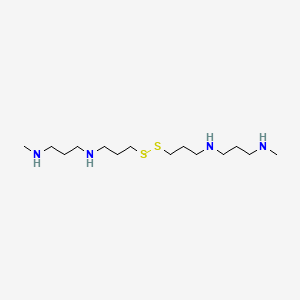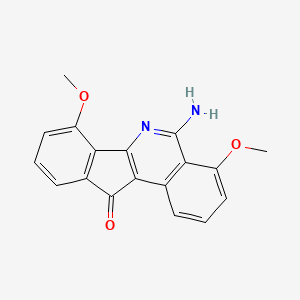
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes an indenoisoquinoline core with amino and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one typically involves cyclization reactions. One of the methods includes the cyclization of 1,2-bis(2-cyanophenyl)propionitriles. The process involves several steps:
Chlorination: The intermediate compound is chlorinated using phosphorus oxychloride.
Ammonia Treatment: The chlorinated compound is then treated with ammonia to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
科学的研究の応用
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5,6-Dihydro-4,7-dimethoxy-11H-indeno(1,2-c)isoquinoline-5,11-dione
- 4,7-Dimethoxy-11H-indeno(1,2-c)isocoumarin-11-one
Uniqueness
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is unique due to its specific functional groups and the indenoisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
53014-86-1 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
5-amino-4,7-dimethoxyindeno[1,2-c]isoquinolin-11-one |
InChI |
InChI=1S/C18H14N2O3/c1-22-11-7-4-6-10-13(11)16-15(17(10)21)9-5-3-8-12(23-2)14(9)18(19)20-16/h3-8H,1-2H3,(H2,19,20) |
InChIキー |
XXKSUYCJOPFMDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=NC3=C2C(=O)C4=C3C(=CC=C4)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





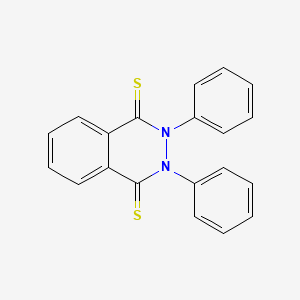
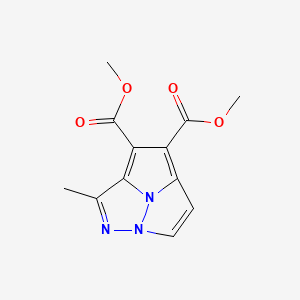
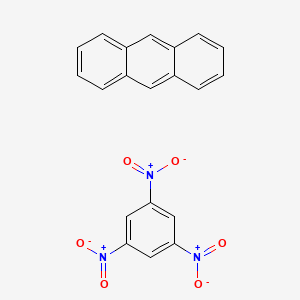
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
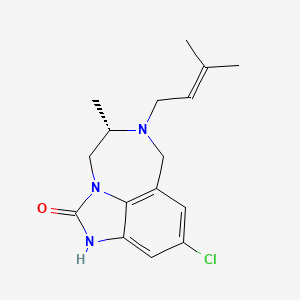
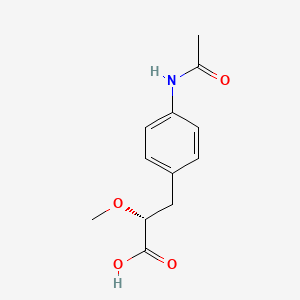
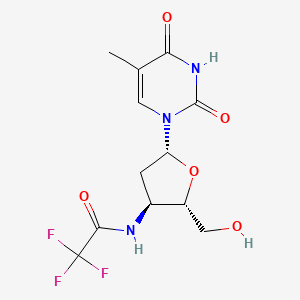
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
